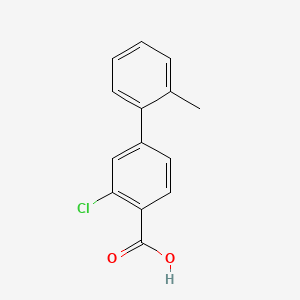

2-Chloro-4-(2-methylphenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

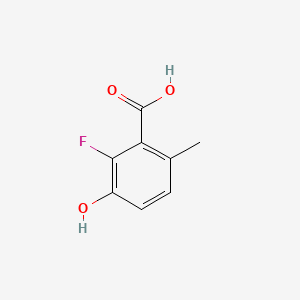

2-Chloro-4-(2-methylphenyl)benzoic acid is a chemical compound . It can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process .

Synthesis Analysis

The synthesis of 4-Chloro-2-methylbenzoic acid can be achieved from 4-chlorobenzoic acid via a multi-step reaction process . Reactions at the benzylic position are also involved in the synthesis .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(2-methylphenyl)benzoic acid can be represented by the linear formula ClC6H3(CH3)CO2H . The molecular weight is 170.59 .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-4-(2-methylphenyl)benzoic acid are complex and involve multiple steps . For instance, 4-Chloro-2-methylbenzoic acid can be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 2-Chloro-4-(2-methylphenyl)benzoic Acid Applications

2-Chloro-4-(2-methylphenyl)benzoic acid is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own section and heading.

Pharmaceutical Research: 2-Chloro-4-(2-methylphenyl)benzoic acid is structurally related to tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID). It has been studied for its potential in creating new therapeutic agents that can inhibit the COX enzymes and thus reduce inflammation .

Material Science: This compound’s derivatives have been explored for their utility in material science, particularly in the development of polymorphic forms which can have different physical properties and applications in drug formulation .

Analytical Chemistry: In analytical chemistry, 2-Chloro-4-(2-methylphenyl)benzoic acid can be used as a standard or reference compound due to its well-defined structure and properties, aiding in the calibration of instruments and validation of analytical methods .

Chemical Synthesis: The compound serves as a precursor in the synthesis of more complex molecules. Its benzoic acid moiety is a versatile functional group that can undergo various chemical reactions, making it a valuable starting material in organic synthesis .

Cancer Research: There is ongoing research into the use of 2-Chloro-4-(2-methylphenyl)benzoic acid in cancer treatment. Its structural similarity to tolfenamic acid, which has shown promise in inhibiting the growth of certain cancer cells, suggests potential applications in oncology .

Safety and Hazards

2-Chloro-4-(2-methylphenyl)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Relevant Papers There are several relevant papers and documents related to 2-Chloro-4-(2-methylphenyl)benzoic acid . These documents provide valuable information about the compound, its synthesis, and its potential applications. Further analysis of these papers could provide more detailed insights.

Wirkmechanismus

Target of Action

The primary targets of 2-Chloro-4-(2-methylphenyl)benzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is widely used as a food preservative . .

Mode of Action

Benzoic acid derivatives can have various modes of action depending on their specific chemical structure . For example, some benzoic acid derivatives can inhibit the synthesis of certain proteins . .

Biochemical Pathways

Benzoic acid and its derivatives can affect various biochemical pathways, such as those involved in protein synthesis . .

Result of Action

Some benzoic acid derivatives can interfere with protein synthesis, leading to various cellular effects . .

Action Environment

Factors such as pH and temperature can affect the stability and efficacy of many compounds . .

Eigenschaften

IUPAC Name |

2-chloro-4-(2-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULHBLXAMZMSBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688592 |

Source

|

| Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(2-methylphenyl)benzoic acid | |

CAS RN |

1238634-51-9 |

Source

|

| Record name | 3-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B577888.png)

![4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B577891.png)

![4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B577896.png)